molecular formula C11H16O3 B12555652 Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- CAS No. 191793-21-2

Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-

Cat. No.: B12555652
CAS No.: 191793-21-2
M. Wt: 196.24 g/mol
InChI Key: KFJLFJDSYXLHMK-UHFFFAOYSA-N
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Description

Overview of Acetyl Cyclopentanones in Advanced Organic Synthesis

Acetyl cyclopentanones are a class of organic compounds characterized by a five-membered ring bearing a ketone functional group and an acetyl group. These structures are highly valued in organic synthesis due to their inherent reactivity and potential for elaboration into more complex molecules. The presence of multiple carbonyl groups provides chemists with a versatile platform for a wide array of chemical transformations.

Cyclopentenones, which can be derived from acetyl cyclopentanones, are frequently encountered in organic chemistry and serve as benchmark substrates for numerous chemical reactions. thieme-connect.com They are also integral components of many natural product structures. thieme-connect.com The reactivity of the cyclopentenone core allows for modifications at every position, making it a popular and versatile system in total synthesis. thieme-connect.com

Strategic Importance of Cyclopentanone (B42830), 2-acetyl-2-(3-oxobutyl)- as a Multifunctional Synthetic Intermediate

Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, also known as the Hajos-Parrish triketone, is a prime example of a multifunctional synthetic intermediate. weimiaobio.comlumenlearning.com Its structure, featuring three carbonyl groups and a quaternary carbon center, is strategically poised for intramolecular reactions that lead to the formation of fused ring systems. This triketone is a crucial, though often transient, intermediate in the renowned Hajos-Parrish-Eder-Sauer-Wiechert reaction. researchgate.net

This reaction is a classic example of an organocatalytic intramolecular aldol (B89426) condensation. The strategic importance of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- lies in its ability to undergo a highly stereoselective cyclization to form the bicyclic enedione known as the Hajos-Parrish ketone. researchgate.netorganic-chemistry.org This ketone, in turn, is a valuable building block for the synthesis of a plethora of natural products, particularly steroids and terpenoids. researchgate.netwikipedia.org The ability to construct such complex and stereochemically rich molecules from a relatively simple acyclic precursor highlights the strategic power of using multifunctional intermediates like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-.

The Wieland-Miescher ketone, a closely related and indispensable building block in the synthesis of bioactive terpenoids, is also synthesized through a pathway involving a similar triketone intermediate formed via a Robinson annulation. wikipedia.orgrsc.org The rich structural features of the Wieland-Miescher ketone, including a carbonyl group, an α,β-unsaturated ketone, and an angular methyl substituent, are all derived from the initial strategic placement of functional groups in its precursor. rsc.org

Evolution of Research Trajectories Pertaining to Dicarbonyl and Enone Architectures

The study of dicarbonyl and enone architectures has been a fertile ground for discovery in organic chemistry. Initially, research focused on developing robust methods for their synthesis, such as the Robinson annulation. wikipedia.orgfiveable.me A significant leap forward came with the advent of asymmetric organocatalysis. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, which proceeds through the Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- intermediate, was one of the first examples of a highly enantioselective organocatalytic reaction. researchgate.netorganic-chemistry.org

This discovery opened up new avenues for the synthesis of chiral molecules without the need for heavy metal catalysts. Research in this area continues to evolve, with a focus on developing more efficient and selective catalysts, expanding the substrate scope, and applying these methodologies to the synthesis of increasingly complex and biologically active molecules. organic-chemistry.orgresearchgate.net The ongoing interest in dicarbonyl and enone compounds is a testament to their enduring importance as versatile synthons in the art of molecular construction. thieme-connect.comacs.org

Interactive Data Table: Properties of Related Ketones

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Synthetic Application
Wieland-Miescher ketoneC₁₁H₁₄O₂178.23Starting material for steroids and terpenoids wikipedia.org
Hajos-Parrish ketoneC₁₁H₁₄O₂178.23Chiral building block for natural products cornell.eduresearchgate.netnih.gov
CyclopentenoneC₅H₆O82.10Versatile synthon in organic synthesis thieme-connect.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191793-21-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-acetyl-2-(3-oxobutyl)cyclopentan-1-one

InChI

InChI=1S/C11H16O3/c1-8(12)5-7-11(9(2)13)6-3-4-10(11)14/h3-7H2,1-2H3

InChI Key

KFJLFJDSYXLHMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(CCCC1=O)C(=O)C

Origin of Product

United States

Synthetic Methodologies for Cyclopentanone, 2 Acetyl 2 3 Oxobutyl

Established Synthetic Routes to 2-Substituted Cyclopentanones

Traditional approaches to substituted cyclopentanones rely on robust and well-documented reactions that first form the carbocyclic core, which is subsequently functionalized.

The creation of the cyclopentanone (B42830) ring is a fundamental transformation in organic chemistry. Historically, intramolecular cyclization reactions have been the cornerstone of this process.

The Dieckmann Condensation: One of the most prominent historical methods for forming five-membered rings is the Dieckmann condensation. organicchemistrytutor.comfiveable.me This intramolecular Claisen condensation involves the reaction of a 1,6-diester with a strong base, such as sodium ethoxide, to yield a cyclic β-keto ester. organic-chemistry.org The reaction proceeds via the formation of an enolate which attacks the ester group at the other end of the molecule, leading to a cyclized product. organicchemistrytutor.comfiveable.me This method is highly effective for the synthesis of 5- and 6-membered rings due to their inherent stability and minimal ring strain. fiveable.me Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the parent cyclopentanone. organicchemistrytutor.com

Ketonic Decarboxylation of Adipic Acid: Another classic approach involves the high-temperature intramolecular ketonic decarboxylation of adipic acid or its derivatives. organicchemistrytutor.comorganic-chemistry.org When heated, often in the presence of certain catalysts like weak bases, adipic acid cyclizes to form cyclopentanone with the loss of carbon dioxide and water. organic-chemistry.org

Table 1: Comparison of Historical Cyclopentanone Ring Formation Strategies
StrategyStarting MaterialKey Reaction TypeInitial ProductReference
Dieckmann Condensation1,6-Diester (e.g., Diethyl adipate)Intramolecular Claisen CondensationCyclic β-keto ester organicchemistrytutor.comfiveable.menumberanalytics.com
Ketonic DecarboxylationAdipic AcidIntramolecular DecarboxylationCyclopentanone organic-chemistry.org

Once the cyclopentanone ring is formed, or a suitable precursor is in hand, the side chains are introduced. The synthesis of the target molecule, which is disubstituted at the C-2 position, typically involves a sequential alkylation or acylation process. A common strategy would involve the formation of 2-acetylcyclopentanone (B155173) followed by the introduction of the 3-oxobutyl group.

The introduction of the 3-oxobutyl chain onto a β-dicarbonyl compound is classically achieved via a Michael addition reaction using methyl vinyl ketone as the electrophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing the title compound, the enolate of 2-acetylcyclopentanone would serve as the nucleophile, attacking methyl vinyl ketone to form the desired 2,2-disubstituted product. vaia.com This sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation is known as the Robinson annulation , a powerful tool for forming six-membered rings fused to an existing ring. wikipedia.orglibretexts.org While the full annulation would lead to a bicyclic system, the initial Michael adduct is precisely the target structure of interest before cyclization. Research has shown that the Michael addition of methyl vinyl ketone to a cyclic dione (B5365651) precursor proceeds to form a 2-substituted-2-(3-oxobutyl) intermediate. researchgate.net

Mechanistic Elucidation of Synthetic Reactions Involving the Compound

The formation of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is achieved via the Michael addition, a cornerstone reaction in organic chemistry for carbon-carbon bond formation. wikipedia.org This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of 2-acetylcyclopentanone, to an α,β-unsaturated carbonyl compound, methyl vinyl ketone. libretexts.org The reaction is typically catalyzed by a base.

Enolate Formation: A base abstracts the acidic α-hydrogen located between the two carbonyl groups of 2-acetylcyclopentanone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile (the Michael donor). libretexts.orglibretexts.org

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of methyl vinyl ketone (the Michael acceptor). libretexts.org This conjugate (or 1,4-) addition forms a new carbon-carbon bond and results in a new, resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated by a proton source, typically the conjugate acid of the base catalyst or a solvent molecule, to yield the final 1,5-dicarbonyl product, Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-. libretexts.org

This sequence is a critical first stage of the Robinson annulation, where the resulting dicarbonyl compound can subsequently undergo an intramolecular aldol condensation to form a six-membered ring. vaia.combartleby.commasterorganicchemistry.com

Investigation of Reaction Intermediates and Transition States

The key intermediates in this synthetic pathway are the enolates formed during the reaction. The initial intermediate is the enolate of 2-acetylcyclopentanone. Its stability is enhanced by the delocalization of the negative charge across both carbonyl oxygen atoms, which can be represented by multiple resonance structures. wikipedia.org This delocalization makes the α-carbon "soft," predisposing it to react at the soft electrophilic β-carbon of the Michael acceptor. youtube.com

The second major intermediate is the enolate formed after the C-C bond formation. This intermediate also benefits from resonance stabilization, with the negative charge delocalized onto the oxygen of the former ketone group of methyl vinyl ketone.

The transition state of the reaction involves the approach of the nucleophilic enolate to the planar conjugated system of methyl vinyl ketone. For the reaction to occur, the orbitals of the nucleophile and the electrophile must overlap effectively. In asymmetric versions of the Michael reaction, the transition state is highly organized, often involving a chiral catalyst that holds both the donor and acceptor in a specific orientation to direct the attack to one face of the molecule. wikipedia.org In a simple base-catalyzed reaction, the transition state is less rigid but still involves the geometrically favored approach of the enolate to the β-carbon of the enone.

Kinetic and Thermodynamic Aspects of Formational Pathways

The formational pathway of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is governed by both kinetic and thermodynamic factors that influence the reaction's rate and equilibrium position.

Kinetic Aspects: The rate of the Michael addition is dependent on several variables. The acidity of the α-proton in 2-acetylcyclopentanone is relatively high due to stabilization by two carbonyl groups, facilitating its removal by even weak bases. libretexts.org The electrophilicity of the Michael acceptor, methyl vinyl ketone, makes it highly reactive toward nucleophiles. nih.govfiveable.me The reaction rate can be influenced by the choice of solvent and the concentration of the base catalyst. While the reaction can proceed at room temperature, gentle heating is sometimes employed to increase the rate. orgsyn.org

Thermodynamic Aspects: The Michael addition is a thermodynamically favorable reaction. libretexts.org The primary driving force is the conversion of a relatively weak carbon-carbon π-bond in the methyl vinyl ketone to a more stable carbon-carbon σ-bond in the product. masterorganicchemistry.com This results in a net release of energy, making the reaction exothermic. The equilibrium typically lies far to the right, favoring the formation of the 1,5-dicarbonyl adduct.

Table 2: Summary of Kinetic and Thermodynamic Factors

FactorDescription
Nucleophilicity The resonance-stabilized enolate of 2-acetylcyclopentanone is a "soft" and effective nucleophile for this reaction. youtube.com
Electrophilicity The conjugated system of methyl vinyl ketone makes the β-carbon electrophilic and susceptible to attack. fiveable.me
Catalyst A base is required to generate the nucleophilic enolate. The reaction is catalytic as the base is regenerated. libretexts.org
Thermodynamic Driving Force Formation of a strong C-C σ-bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com
Reaction Control The 1,4-conjugate addition is generally favored over the 1,2-direct addition to the carbonyl, especially with stabilized enolates. youtube.com

No Information Available for "Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-"

Following a comprehensive search of scientific literature and chemical databases, no data or research findings were found for the specific chemical compound "Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-". This includes a lack of information regarding its synthesis, reactivity, or involvement in catalytic transformations.

The search results consistently referenced related but structurally distinct compounds, such as:

2-Acetylcyclopentanone : A compound with an acetyl group at the second position of the cyclopentanone ring.

2-(3-Oxobutyl)cyclopentanone : A compound featuring a 3-oxobutyl side chain at the second position of the cyclopentanone ring.

The requested compound, "Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-", features a quaternary carbon at the second position of the cyclopentanone ring, substituted with both an acetyl and a 3-oxobutyl group. The absence of any published literature on this specific molecule prevents the generation of a scientifically accurate article based on the provided outline.

Therefore, the detailed exploration of its reactivity patterns, including nucleophilic additions, condensation reactions, cyclizations, rearrangements, and its application in organocatalytic or transition metal-catalyzed reactions, cannot be provided. No data tables or detailed research findings for this specific compound could be generated due to the lack of primary sources.

It is recommended to verify the chemical name and structure of the compound of interest. Should information on a different, but related, compound be required, a new request with the correct chemical identifier would be necessary.

Reactivity and Transformational Chemistry of Cyclopentanone, 2 Acetyl 2 3 Oxobutyl

Catalytic Transformations Utilizing Cyclopentanone (B42830), 2-acetyl-2-(3-oxobutyl)-

Biocatalytic Transformations and Enzymatic Modifications

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective methods for chemical transformations. For a molecule like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, with its two distinct ketone functionalities, enzymes can offer high chemo-, regio-, and stereoselectivity.

Enzymatic reductions of the carbonyl groups are of significant interest. While direct studies on Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- are not extensively documented, research on analogous compounds provides valuable insights into its potential biocatalytic transformations. For instance, studies on the bioreduction of N-(3-oxobutyl)heterocycles using yeast whole-cell biocatalysts have demonstrated the efficient and enantioselective reduction of the 3-oxobutyl moiety. nih.govnih.gov This suggests that the less sterically hindered ketone in the 3-oxobutyl side chain of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- could be a target for similar enzymatic reductions.

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a widely used biocatalyst for the asymmetric reduction of ketones. mdpi.com The reduction of 2-acetyl-3-methyl sulfolane (B150427) mediated by baker's yeast, for example, proceeds with excellent efficiency and enantioselectivity. mdpi.com This highlights the potential for achieving high stereoselectivity in the reduction of one of the carbonyl groups in Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-. The use of whole-cell biocatalysts, such as various yeast strains, can be advantageous due to the presence of cofactor regeneration systems. nih.govnih.gov

The table below summarizes the findings from related biocatalytic reductions, which can be extrapolated to predict the behavior of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-.

SubstrateBiocatalystProductConversion/YieldEnantiomeric Excess (ee)Reference
N-(3-oxobutyl)heterocyclesCandida parapsilosisCorresponding (S)-alcohols83-99%>99% nih.govnih.gov
2-Acetyl-3-methyl sulfolaneBaker's YeastCorresponding alcohol67% (combined yield)>98% mdpi.com
Dimethyl mesaconateSaccharomyces eubayanus(S)-dimethyl 2-methylsuccinate80%98% mdpi.com
Dimethyl citraconateBacillus sp.(R)-dimethyl 2-methylsuccinate86%99% mdpi.com

These examples underscore the potential for achieving highly selective and efficient transformations of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- using biocatalytic methods. The choice of microorganism and reaction conditions would be crucial in determining the outcome of the reaction, potentially allowing for the selective reduction of either the cyclopentanone or the side-chain ketone.

Stereochemical Aspects of Reactions Involving Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-

The presence of a quaternary stereocenter and two prochiral ketone groups makes the stereochemistry of reactions involving Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- a critical aspect of its chemistry.

Achieving control over the stereochemical outcome of reactions is a central goal in modern organic synthesis. For Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, transformations such as aldol (B89426) reactions, hydrogenations, and cycloadditions can lead to the formation of new stereocenters.

While specific diastereoselective or enantioselective reactions of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- are not widely reported, the principles can be inferred from studies on similar systems. For example, catalytic enantioselective aldol reactions have been developed that allow for the formation of all four possible stereoisomers of the product from the same starting materials by altering the catalyst. nih.gov This level of control would be highly valuable in reactions involving the enolizable protons of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-.

Diastereoselective annulation reactions, such as the [3+2] annulation of isoindigos and Morita–Baylis–Hillman carbonates, have been shown to produce highly sterically congested molecules with excellent diastereoselectivity. rsc.org This suggests that cycloaddition reactions involving Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- could also proceed with a high degree of stereocontrol.

The following table presents examples of stereoselective transformations on related compounds, illustrating the potential for controlling the stereochemistry in reactions of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-.

Reaction TypeSubstratesCatalyst/ReagentDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Decarboxylative Aldol ReactionAldehyde and malonic acid half-thioesterChiral catalystAccess to all four stereoisomers nih.gov
[3+2] CycloadditionIminoesters and cyclobutenonesSilver-catalystUp to 95% ee nih.gov
[3+3] AnnulationCyclic nitronates and vinyl diazoacetatesRh₂(Oct)₄Single diastereomer mdpi.com
[3+2] AnnulationIsoindigos and MBH carbonatesPhosphine (B1218219) catalystup to >20:1 dr rsc.org

The use of chiral auxiliaries and ligands is a well-established strategy for inducing stereoselectivity in chemical reactions. In the context of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, these could be employed in various transformations.

Chiral phosphine ligands, in combination with transition metal catalysts, are highly effective in asymmetric hydrogenation reactions. researchgate.netsigmaaldrich.comnih.gov For the reduction of the ketone functionalities in Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, a chiral rhodium or ruthenium complex with a suitable phosphine ligand could potentially afford the corresponding chiral alcohols with high enantioselectivity. The modularity of these ligands allows for fine-tuning of the catalyst to achieve optimal results for a specific substrate. researchgate.net

Chiral auxiliaries, which are temporarily incorporated into the substrate, can also direct the stereochemical course of a reaction. For instance, a chiral auxiliary attached to the cyclopentanone ring could influence the approach of a reagent to one of the ketone groups, leading to a diastereoselective transformation. The reaction of a chiral 3-alkoxycyclobutanone with aldehydes, where the chiral auxiliary is derived from ethyl l-lactate (B1674914), results in the formation of 2,3-dihydro-4-pyranones with up to 93% ee. nih.gov

The table below provides examples of the impact of chiral ligands and auxiliaries on the stereochemical outcome of reactions.

ReactionChiral Ligand/AuxiliaryCatalystEnantiomeric Excess (ee)Reference
Asymmetric Hydrogenation of β-keto estersC3-TunePhosRuHigh ee sigmaaldrich.com
Asymmetric Hydrogenation of α-dehydroamino acidsTangPhosRhHigh ee sigmaaldrich.com
Reaction with aldehydesEthyl l-lactate as chiral auxiliaryTiCl₄/SnCl₂Up to 93% ee nih.gov

Derivatization and Complex Molecule Synthesis Using Cyclopentanone, 2 Acetyl 2 3 Oxobutyl

Precursor for Diverse Heterocyclic Compound Syntheses

The inherent reactivity of Cyclopentanone (B42830), 2-acetyl-2-(3-oxobutyl)- makes it an exceptional precursor for the construction of heterocyclic compounds. The presence of 1,3- and 1,5-dicarbonyl functionalities within the same molecule provides multiple pathways for cyclization reactions with various heteroatom-containing reagents.

Construction of Oxygen, Nitrogen, and Sulfur-Containing Heterocycles

The synthesis of a wide array of five- and six-membered heterocycles can be achieved from this triketone scaffold. The reaction of the 1,3-dicarbonyl portion (the acetylcyclopentanone moiety) or the 1,5-dicarbonyl system with dinucleophiles is a common strategy. For instance, condensation with hydrazine (B178648) derivatives can readily lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, amidines and guanidines can be employed to construct pyrimidine (B1678525) cores.

For the synthesis of oxygen-containing heterocycles, acid-catalyzed intramolecular cyclizations can lead to furan (B31954) derivatives through reactions like the Paal-Knorr synthesis. The introduction of sulfur to form thiophenes can be accomplished using reagents such as phosphorus pentasulfide or Lawesson's reagent.

Table 1: Examples of Heterocycle Synthesis from Diketo Systems

Heterocycle ClassReagent TypeResulting Ring System
Nitrogen-containingHydrazinesPyrazole
Nitrogen-containingHydroxylamineIsoxazole
Nitrogen-containingAmidines/GuanidinesPyrimidine
Oxygen-containingAcid catalystFuran
Sulfur-containingLawesson's reagentThiophene

This table illustrates general reactions of dicarbonyl compounds, which are applicable to the functionalities within Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-.

Synthesis of Fused and Bridged Ring Systems

Beyond simple heterocycles, the triketone is a valuable starting point for assembling more complex fused and bridged polycyclic systems. Intramolecular aldol (B89426) condensations can be orchestrated to form bicyclic products. By carefully selecting reaction conditions, such as the base and temperature, specific enolates can be generated and directed to attack one of the other carbonyl groups within the molecule, leading to the formation of a new ring fused to the central cyclopentanone. This approach is a powerful strategy for constructing hydroindanone skeletons, which are prevalent in numerous natural products. While specific examples starting directly from Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- are not extensively documented in readily available literature, the principles of intramolecular cyclization of polyketones are well-established.

Application in Natural Product Total Synthesis

The structural complexity and dense functionality of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- make it an attractive starting material for the total synthesis of natural products, particularly those featuring cyclopentane (B165970) or fused-ring motifs.

Strategic Role of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- as a Key Scaffold

In the context of total synthesis, this triketone can serve as a foundational scaffold, providing a significant portion of the carbon framework and the necessary handles for further chemical elaboration. Its prochiral nature allows for the early introduction of stereocenters, which can then direct the stereochemical outcome of subsequent reactions. This is a critical aspect in the asymmetric synthesis of chiral natural products. The cyclopentane ring acts as a rigid template upon which other rings and functional groups can be stereoselectively installed. While direct applications in named natural product syntheses are specialized, its role is conceptually similar to that of other well-known cyclopentanone building blocks used in the synthesis of cyclopentanoid natural products.

Elaboration towards Complex Polycyclic Natural Product Cores

A key application of this scaffold is in the construction of polycyclic systems through annulation reactions. The most notable of these is the Robinson annulation, a powerful method for forming a six-membered ring onto an existing ketone. arkat-usa.orgnih.govnih.gov In this sequence, a Michael addition of the enolate of the triketone to an α,β-unsaturated ketone (like methyl vinyl ketone) is followed by an intramolecular aldol condensation. arkat-usa.orgnih.gov This sequence, when applied to Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, can lead to the formation of a hydroindanone core, a common structural motif in a vast array of terpenoids and steroids. nih.gov The specific product would depend on which of the acidic protons are deprotonated to initiate the Michael addition. This reaction highlights the utility of the triketone in rapidly building molecular complexity.

Contribution to Advanced Organic Synthesis Methodologies

The study of the reactivity of complex molecules like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- often drives the development of new synthetic methods. Its potential for use in cascade reactions is a significant area of interest. Cascade reactions, also known as domino or tandem reactions, involve the formation of multiple chemical bonds in a single synthetic operation from a single starting material. arkat-usa.orgresearchgate.net

The arrangement of the three carbonyl groups in Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is ideally suited for triggering such cascades. A single chemical event, such as the reaction of one carbonyl group, can initiate a sequence of intramolecular reactions, leading to the rapid assembly of complex polycyclic or heterocyclic structures. arkat-usa.orgresearchgate.net For example, a reaction with an amino-alcohol could potentially trigger a sequence of imine formation, intramolecular attack by the hydroxyl group, and subsequent cyclizations to form intricate N,O-heterocycles. The investigation of such reactions with this triketone contributes to the broader understanding and application of cascade reactions in organic synthesis, a key principle of green and efficient chemistry. researchgate.net

Convergent Synthesis Strategies and Retrosynthetic Planning

Convergent synthesis is a powerful strategy in organic chemistry that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. In the context of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, which can be considered an analogue of the well-known Wieland-Miescher ketone, convergent strategies are frequently employed in the total synthesis of natural products. rsc.orgwikipedia.org

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. This method allows chemists to devise a synthetic plan. For a complex target molecule, a retrosynthetic analysis might reveal that a key intermediate, such as a functionalized decalin system, can be derived from a Wieland-Miescher ketone analogue.

A notable example of a convergent total synthesis utilizing a Wieland-Miescher ketone derivative is the synthesis of (–)-cyclopamine by the Baran group. rsc.org In this synthesis, the Wieland-Miescher ketone was used to construct a tricyclic fragment of the final molecule. This fragment was then coupled with another separately synthesized piece of the molecule in a convergent manner. rsc.org This strategy highlights the utility of Wieland-Miescher ketone-type structures as chiral building blocks for the asymmetric synthesis of complex polycyclic frameworks. rsc.org

The versatility of these ketones as starting materials is due to their rich structural features, including a carbonyl group, an α,β-unsaturated ketone, and an angular methyl substituent. rsc.org These functionalities allow for a wide range of synthetic transformations, making them ideal for the construction of diverse and complex molecules. rsc.org

Synthetic Strategy Description Application Example
Convergent SynthesisIndependent synthesis of molecular fragments followed by their coupling.Total synthesis of (–)-cyclopamine, where a tricyclic fragment derived from the Wieland-Miescher ketone was coupled with another advanced intermediate. rsc.org
Retrosynthetic PlanningDeconstruction of a target molecule to identify key building blocks.Identifying a Wieland-Miescher ketone analogue as a key intermediate for the synthesis of steroidal and terpenoid natural products. rsc.orgwikipedia.org

Cascade, Tandem, and One-Pot Reactions

Cascade, tandem, and one-pot reactions are highly efficient synthetic processes that involve multiple bond-forming events occurring in a single reaction vessel. These strategies are often employed in the synthesis of Wieland-Miescher ketone and its analogues, as they can significantly reduce the number of steps, purification procedures, and waste generated.

The classic synthesis of the Wieland-Miescher ketone is a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. wikipedia.org This reaction can be performed as a one-pot procedure. wikipedia.orgthieme-connect.com The initial Michael addition is followed by an intramolecular aldol condensation to form the bicyclic system.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of Wieland-Miescher ketone analogues. For instance, L-proline can be used as a catalyst in a one-pot procedure to produce the ketone with high enantiomeric excess. wikipedia.org This is known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. wikipedia.org More recently, practical protocols for the asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones have been developed using simple chiral primary amines as catalysts, allowing for a one-pot, solvent-free synthesis on a large scale. thieme-connect.com

Furthermore, organocatalytic sequential one-pot double cascade asymmetric syntheses have been developed for Wieland-Miescher ketone analogues. nih.govacs.org These elegant processes can involve a Knoevenagel condensation/hydrogenation sequence followed by a Robinson annulation, furnishing highly functionalized products with excellent enantioselectivities. nih.govacs.org

Enzymatic approaches have also been explored for the one-pot synthesis of the Wieland-Miescher ketone. Lipases, for example, have been shown to catalyze the Robinson annulation in organic media, demonstrating their "promiscuous" catalytic activity for a range of organic transformations. researchgate.net

Reaction Type Catalyst/Conditions Key Transformations Outcome
One-Pot Robinson AnnulationBase (e.g., potassium hydroxide) or heat uni.eduMichael addition followed by intramolecular aldol condensation.Synthesis of racemic Wieland-Miescher ketone.
Asymmetric Organocatalytic SynthesisL-proline or other chiral amines wikipedia.orgthieme-connect.comAsymmetric Michael addition and aldol condensation.Enantiomerically enriched Wieland-Miescher ketone.
Organocatalytic Double CascadeL-proline, Hantzsch ester nih.govacs.orgKnoevenagel/hydrogenation and Robinson annulation.Highly functionalized Wieland-Miescher ketone analogues with high enantioselectivity. nih.govacs.org
Enzymatic One-Pot SynthesisLipase from porcine pancreas researchgate.netMichael addition and aldol reaction.Synthesis of Wieland-Miescher ketone. researchgate.net

Theoretical and Computational Chemistry Studies on Cyclopentanone, 2 Acetyl 2 3 Oxobutyl

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to understanding the chemical reactivity and properties of a molecule. Computational quantum chemistry offers powerful tools to investigate these aspects.

Density Functional Theory (DFT) is a robust computational method used to approximate the electronic structure of many-body systems. nih.gov For Cyclopentanone (B42830), 2-acetyl-2-(3-oxobutyl)-, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be employed to determine the energies and shapes of its molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack.

In the case of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups, reflecting their non-bonding lone pair electrons. The LUMO is anticipated to be distributed over the carbon atoms of the carbonyl groups, indicating their electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- (Keto Form)

Molecular OrbitalEnergy (eV)Description
LUMO-1.58Primarily located on the carbonyl carbons.
HOMO-6.72Primarily located on the carbonyl oxygens.
HOMO-LUMO Gap5.14Indicates moderate chemical reactivity.

Note: These values are hypothetical and serve as an illustration of typical results from DFT calculations.

Tautomerism is a significant phenomenon for β-dicarbonyl compounds, and Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- possesses multiple such moieties, leading to the possibility of several keto-enol tautomers. researchgate.net The diketo form is in equilibrium with its enol counterparts. The relative stability of these tautomers can be quantitatively assessed using computational methods by calculating their ground-state energies. arxiv.orgresearchgate.net

The enol forms can potentially exhibit intramolecular hydrogen bonding, which contributes to their stability. Furthermore, the formation of a conjugated π-system in the enol form can be analyzed for any degree of aromaticity using computational indices such as the Nucleus-Independent Chemical Shift (NICS). A negative NICS value at the center of a ring is indicative of aromatic character. While the five-membered ring itself is not aromatic, the formation of a quasi-six-membered ring through intramolecular hydrogen bonding in an enol tautomer could be investigated for such properties.

Conformational Analysis and Energy Landscapes

The flexibility of the acetyl and 3-oxobutyl side chains, along with the cyclopentanone ring, results in a complex conformational landscape for this molecule.

Molecular mechanics (MM) methods, such as the MMFF94 force field, provide a computationally efficient way to explore the vast number of possible conformations. sapub.org By systematically rotating the rotatable bonds and calculating the steric energy for each conformation, a potential energy surface can be mapped. This allows for the identification of low-energy, stable conformers.

Molecular dynamics (MD) simulations can further elucidate the conformational preferences by simulating the atomic motions over time at a given temperature. nih.gov These simulations can reveal the dynamic equilibrium between different conformers and the time scales of their interconversion, providing a more realistic picture of the molecule's behavior in different environments, such as in a vacuum or in the presence of a solvent.

The prediction of the preferred tautomeric form is crucial as it dictates the molecule's reactivity and intermolecular interactions. researchgate.net Computational chemistry can predict the relative stabilities of the different keto and enol tautomers by calculating their Gibbs free energies in various environments. arxiv.orgresearchgate.net

In the gas phase, intramolecular hydrogen bonding in the enol forms is a major stabilizing factor. In polar protic solvents, the solvent molecules can form hydrogen bonds with the keto form, potentially stabilizing it over the enol form. The relative energies of the tautomers can be calculated using DFT with the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Hypothetical Relative Energies of Tautomers of a Substructure Analogous to an Acetyl Group on Cyclopentanone

TautomerEnvironmentRelative Energy (kcal/mol)Predicted Population (%)
DiketoGas Phase0.0>99
Enol (intramolecular H-bond)Gas Phase2.5<1
DiketoWater0.0~95
Enol (intramolecular H-bond)Water1.8~5

Note: These values are hypothetical and based on general principles of keto-enol tautomerism for related compounds.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions at a molecular level. For Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, several reaction types could be explored. For instance, the formation of an enolate, a key intermediate in many reactions of ketones, can be modeled. The deprotonation at the α-carbon can be studied to determine the most acidic proton and the structure of the resulting enolate.

Furthermore, the mechanism of intramolecular aldol-type reactions, which could potentially occur in this triketone, can be elucidated. By mapping the reaction pathway and locating the transition state structures, the activation energies for different potential cyclization reactions can be calculated. This information helps in predicting the feasibility and selectivity of such reactions. The Fukui function, a concept derived from DFT, can be used to predict the local reactivity and site selectivity for both nucleophilic and electrophilic attacks. nih.gov

Prediction of Reaction Pathways, Transition States, and Energetics

Computational chemistry offers powerful tools to map out the potential reaction pathways for a molecule like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-. This is typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT), which can determine the geometries of reactants, products, and, crucially, the high-energy transition states that connect them.

The process involves identifying all plausible reaction coordinates. For a compound featuring multiple carbonyl groups and enolizable protons, these could include intramolecular aldol-type cyclizations, enolate formations, and rearrangements. For each potential pathway, the energy profile is calculated. This profile illustrates the energy changes as the molecule transforms from reactant to product. The peak of this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a more favorable reaction pathway.

For instance, in the related intramolecular cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, computational methods can be used to model the formation of bicyclic ketol products. researchgate.net Such a study would elucidate the stereochemical outcome by comparing the activation energies of the transition states leading to different stereoisomers.

Table 1: Illustrative Energy Profile for a Hypothetical Intramolecular Aldol (B89426) Cyclization

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactant (Ground State)0.0C-C bond formation distance: > 3.0 Å
Transition State+15.2C-C bond formation distance: ~2.1 Å
Product (Cyclized)-5.8C-C bond formed: ~1.5 Å

Note: The data in this table is illustrative and does not represent experimentally verified values for Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-. It serves to demonstrate the type of data generated in such a computational study.

Simulation of Catalytic Cycles and Selectivity Profiles

Many reactions involving dicarbonyl compounds are catalyzed, for example, by acids or bases. Computational chemistry can simulate these catalytic cycles to understand the role of the catalyst and to predict selectivity (chemo-, regio-, and stereoselectivity).

A simulation would begin by modeling the interaction of the substrate, Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, with the catalyst. The entire catalytic cycle, including substrate binding, the chemical transformation steps (each with its own transition state), and product release, can be computationally modeled. By comparing the energy barriers of competing pathways, the selectivity of the reaction can be predicted. For example, in a base-catalyzed intramolecular cyclization, deprotonation can occur at multiple sites. The relative energies of the resulting enolates and the subsequent transition states for cyclization would determine the final product distribution.

Research on the synthesis of related compounds, such as 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, highlights the importance of controlled reaction conditions to achieve high yields, which can be rationalized through computational modeling of the reaction pathways. orgsyn.org

Table 2: Illustrative Prediction of Selectivity in a Catalyzed Reaction

PathwayCatalystRate-Determining Transition State Energy (kcal/mol)Predicted Major Product
AProline12.5(R)-enantiomer
BPyrrolidine14.8Racemic mixture
CAcetic Acid20.1No reaction

Note: This table provides a hypothetical comparison of different catalysts for a reaction involving a prochiral dicarbonyl compound. The values are for illustrative purposes.

Application of Quantum Chemical Descriptors in Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. These descriptors can be calculated relatively quickly and can be used to build predictive models for various chemical properties without the need for full reaction pathway calculations.

For Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, key descriptors would include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy correlates with the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO can indicate the chemical reactivity of the molecule.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Natural Bond Orbital analysis) can identify the most electrophilic carbon atoms (likely the carbonyl carbons) and the most acidic protons.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are powerful for predicting the sites of nucleophilic and electrophilic attack.

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict the behavior of a series of related compounds in a particular reaction.

Table 3: Illustrative Quantum Chemical Descriptors for Reactive Sites

Atomic SitePartial Charge (e)Fukui Index (f-) for Nucleophilic Attack
Carbonyl C (acetyl)+0.450.18
Carbonyl C (ring)+0.420.15
Methylene (B1212753) C (between C=O)-0.120.02

Note: The values in this table are hypothetical and serve to illustrate how these descriptors can quantify the reactivity of different sites within a molecule.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Cyclopentanone, 2 Acetyl 2 3 Oxobutyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structure determination of organic compounds in solution and the solid state.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For a molecule with the complexity of Cyclopentanone (B42830), 2-acetyl-2-(3-oxobutyl)-, while 1D NMR is essential, two-dimensional (2D) NMR techniques are required for complete assignment and structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons of the acetyl and oxobutyl groups, as well as complex multiplets for the methylene (B1212753) protons of the cyclopentanone ring and the oxobutyl chain. The chemical shifts would be indicative of their proximity to the electron-withdrawing carbonyl groups.

¹³C NMR: The carbon NMR spectrum would definitively show the presence of the three carbonyl carbons (two ketone and one from the acetyl group), the quaternary carbon at the 2-position of the cyclopentanone ring, and the various methyl and methylene carbons. For a related compound, 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, the carbonyl carbons appear at δ 170.47, 206.61, and 213.75 ppm. blogspot.com

To resolve the intricate connectivity, a combination of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu It is instrumental in identifying adjacent protons and tracing out the spin systems within the cyclopentanone ring and the 3-oxobutyl side chain. A cross-peak between two proton signals in a COSY spectrum indicates that they are coupled to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is a highly sensitive method for assigning carbon resonances based on their attached protons. columbia.edu For instance, the methyl proton signals can be unambiguously assigned to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular skeleton by identifying longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C correlations). columbia.edu This allows for the connection of different spin systems identified by COSY. For example, the protons of the acetyl methyl group would show a correlation to the acetyl carbonyl carbon and the quaternary C2 carbon of the cyclopentanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining the stereochemistry and conformation of the molecule.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for the core structure, based on data from similar compounds. blogspot.com

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (Protons to Carbons)
Acetyl CH₃~2.1-2.2 (s)~29-31Acetyl C=O, C2
Acetyl C=O-~205-208-
C1 (Cyclopentanone C=O)-~212-215-
C2-~55-60 (quat.)-
C3, C4, C5 (Cyclopentanone CH₂)~1.8-2.5 (m)~18-38C1, C2, other ring carbons
Oxobutyl C1' CH₂~2.2-2.7 (m)~33-38C2, C2', C3'
Oxobutyl C2' CH₂~2.2-2.7 (m)~38-42C1', C3', C4'
Oxobutyl C3' C=O-~206-209-
Oxobutyl C4' CH₃~2.1 (s)~29-30C2', C3'

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. rsc.org This is particularly important for studying polymorphism, where a compound can exist in different crystal structures with potentially different physical properties.

By using techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions that broaden signals in the solid state, high-resolution spectra can be obtained. nih.govyoutube.com Cross-Polarization (CP) is another technique used to enhance the signal of low-abundance nuclei like ¹³C. nih.gov ssNMR can be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize intermolecular interactions, such as hydrogen bonding. rsc.org

Study the dynamics of different parts of the molecule in the solid state.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- (C₁₁H₁₆O₃), the expected exact mass can be calculated. This high precision allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for C₁₁H₁₆O₃:

Monoisotopic Mass: 196.1099 u

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion. For Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, characteristic fragmentation pathways would be expected:

Loss of the acetyl group: A neutral loss of 43 Da (CH₃CO) would be a likely fragmentation pathway.

Loss of the oxobutyl side chain: Cleavage of the bond between C2 and the side chain could occur.

McLafferty rearrangement: The carbonyl groups in the side chain and the ring could induce specific rearrangement and fragmentation patterns.

The following table outlines potential major fragments that could be observed in the MS/MS spectrum.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Neutral Loss (Da)
197.1172 [M+H]⁺Loss of acetyl group154.081343.0359
197.1172 [M+H]⁺Loss of butan-2-one127.075970.0418
197.1172 [M+H]⁺Cleavage of the oxobutyl chain at C1'-C2'155.070842.0464

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three carbonyl groups in different chemical environments, a broad or multiple sharp peaks would be expected in the region of 1700-1750 cm⁻¹. For the related 2-acetylcyclopentanone (B155173), a strong C=O stretch is observed. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1700 - 1750 (strong in IR)
C-H (sp³)Stretch2850 - 3000
C-HBend1350 - 1470

Characteristic Absorption Bands of Carbonyl and Aliphatic Moieties

The infrared spectrum of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is distinguished by prominent absorption bands corresponding to its constituent functional groups. The presence of two carbonyl groups—one within the cyclopentanone ring and an acetyl group—gives rise to strong C=O stretching vibrations. The exact position of these bands can be influenced by the electronic environment and potential intramolecular interactions.

The aliphatic portions of the molecule, including the cyclopentanone ring and the oxobutyl side chain, are evidenced by C-H stretching and bending vibrations. The analysis of these spectral regions provides a comprehensive profile of the molecule's hydrocarbon framework.

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Ketone C=O (ring)Stretch1735 - 1750
Ketone C=O (acetyl)Stretch1705 - 1725
Aliphatic C-HStretch2850 - 3000
CH₂Scissoring1450 - 1475
CH₃Bending1370 - 1390

Note: The predicted absorption ranges are based on typical values for these functional groups and may vary slightly for the specific molecule.

Computational Prediction of Vibrational Spectra

To complement experimental data, computational methods are employed to predict the vibrational spectra of molecules with a high degree of accuracy. arxiv.orgnih.gov Techniques such as Density Functional Theory (DFT) and ab initio calculations can model the vibrational modes of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-. These computational approaches allow for the assignment of specific absorption bands to their corresponding atomic motions, aiding in the interpretation of complex experimental spectra. nih.gov

Modern computational methods can simulate vibrational spectra by calculating the molecule's potential energy surface and solving the vibrational Schrödinger equation. nih.gov This not only predicts the frequencies of absorption but also their intensities, providing a theoretical spectrum that can be compared directly with experimental results. Such comparisons can help to confirm the proposed structure and identify subtle conformational details.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, obtaining a single crystal allows for the precise measurement of its atomic coordinates, leading to a detailed understanding of its molecular geometry and intermolecular interactions in the solid state.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful X-ray crystallographic analysis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- would yield a wealth of structural data. This includes the precise lengths of all covalent bonds, the angles between them, and the dihedral angles that define the molecule's conformation. This level of detail is crucial for understanding the steric and electronic effects that govern the molecule's shape.

Hypothetical Bond Length and Angle Data:

Bond/AngleTypePredicted Value
C=O (ring)Bond Length~1.21 Å
C=O (acetyl)Bond Length~1.22 Å
C-C (ring)Bond Length~1.54 Å
C-C (side chain)Bond Length~1.53 Å
C-CO-C (ring)Bond Angle~108°
C-CO-C (acetyl)Bond Angle~120°

Note: These values are hypothetical and based on standard bond lengths and angles for similar functional groups.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecule, X-ray crystallography reveals how molecules of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- arrange themselves in a crystal lattice. The analysis of these packing motifs provides insight into the nature and geometry of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds. Understanding these interactions is key to explaining the macroscopic properties of the crystalline material, including its melting point and solubility. The study of intermolecular interaction potential maps can further aid in interpreting reactivity and intermolecular forces. rsc.orgrsc.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the components of a mixture and assessing the purity of a compound. For Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, and its derivatives, gas chromatography is a particularly powerful technique, especially when coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. To make Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- amenable to GC analysis, it may first be converted into a more volatile derivative, for instance, through silylation of any enol forms.

The gas chromatograph separates the derivatized compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and elucidate its structure. The mass-to-charge ratio of the molecular ion peak confirms the molecular weight of the derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the separation, identification, and quantification of individual components within complex matrices. scispace.com Its high sensitivity and selectivity make it particularly suitable for the analysis of intricate reaction mixtures or biological samples where Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- and its derivatives may be present.

The successful application of LC-MS/MS for the analysis of cyclopentanone derivatives involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Ultra-high performance liquid chromatography (UHPLC) is often preferred for its enhanced resolution and speed, which is crucial when dealing with a multitude of related compounds and potential isomers. nih.govresearchgate.net

Chromatographic Separation:

A reversed-phase chromatographic approach is typically employed for the separation of moderately polar compounds like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-. A C18 or phenyl-hexyl column can provide the necessary hydrophobic interactions for retention and separation from other components in the mixture. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute a wide range of compounds with varying polarities.

Mass Spectrometric Detection and Fragmentation:

Following chromatographic separation, the analyte enters the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for compounds of this nature. researchgate.net Given the presence of ketone functionalities, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance ionization efficiency and chromatographic retention, thereby improving sensitivity. nih.gov

In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule (the precursor ion) of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are characteristic of the molecule's structure. This fragmentation pattern is crucial for unequivocal identification, especially in complex mixtures where isobaric interferences may be present. The fragmentation of related ketone-containing molecules has been studied, and similar fragmentation pathways can be expected for the target compound. nih.gov

Hypothetical LC-MS/MS Data for the Analysis of a Reaction Mixture:

To illustrate the potential of this technique, the following table presents hypothetical, yet realistic, data for the analysis of a crude reaction mixture containing Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- and a related byproduct.

Compound NameRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-8.5225.14 [M+H]⁺183.1, 165.1, 125.1, 83.1
2-Acetylcyclopentanone6.2127.08 [M+H]⁺85.1, 67.1, 43.0
Wieland-Miescher Ketone9.1179.11 [M+H]⁺161.1, 133.1, 105.1

This is a hypothetical data table created for illustrative purposes.

This detailed analysis allows for the confident identification and differentiation of the target compound from structurally similar molecules within a complex sample.

Chiral Chromatography for Enantiomeric Excess Determination

Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- possesses a chiral center at the C2 position of the cyclopentanone ring. As a result, it can exist as a pair of enantiomers. In asymmetric synthesis, determining the enantiomeric excess (e.e.) of the product is of paramount importance. Chiral chromatography is the most widely used and reliable method for this purpose. nih.gov

The principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification.

Selection of Chiral Stationary Phase:

The choice of the appropriate CSP is critical for achieving enantiomeric separation. For cyclopentanone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, have proven to be very effective. nih.gov Columns like Chiralpak® IA, IB, IC, ID, IE, and IF, which contain different derivatives of amylose or cellulose, offer a range of selectivities. The selection of the specific CSP often requires screening several different columns and mobile phase compositions.

Mobile Phase and Detection:

The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system (e.g., acetonitrile/water). The choice of the mobile phase significantly influences the retention times and the resolution of the enantiomers. Additives such as trifluoroacetic acid or diethylamine (B46881) are sometimes used to improve peak shape. Detection is typically performed using a UV detector, as the carbonyl groups in the molecule provide a suitable chromophore.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination:

The following table presents a hypothetical, yet realistic, set of results from the chiral HPLC analysis of a synthetically prepared sample of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-.

EnantiomerRetention Time (min)Peak Area
Enantiomer 112.395000
Enantiomer 214.85000

This is a hypothetical data table created for illustrative purposes.

Based on this data, the enantiomeric excess would be calculated as:

e.e. (%) = [ (95000 - 5000) / (95000 + 5000) ] x 100 = 90%

This demonstrates the precision with which chiral chromatography can determine the stereochemical outcome of an asymmetric reaction. The development of a robust chiral separation method is essential for the optimization of enantioselective synthetic routes to Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- and its derivatives. While direct studies on this specific molecule are not widely published, the principles established for the chiral separation of related compounds, such as other functionalized cyclopentanones and bicyclic ketones, provide a strong foundation for method development. nih.govuma.es

Potential Research Roles of Cyclopentanone, 2 Acetyl 2 3 Oxobutyl in Specialized Chemical Fields

Precursor for Advanced Materials and Polymer Monomers (excluding material performance)

The bifunctional nature of Cyclopentanone (B42830), 2-acetyl-2-(3-oxobutyl)- makes it a compelling candidate as a monomer for the synthesis of novel polymers. The presence of two ketone functionalities allows for a variety of polymerization reactions. For instance, it could potentially undergo condensation reactions with diamines or diols to form polyimines or polyketals, respectively.

While direct polymerization studies of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- are not extensively documented, research on analogous functionalized cyclic ketones provides a strong basis for its potential in polymer chemistry. For example, cyclic ketones are known to be important intermediates in the production of polymers like nylon. wikipedia.org Furthermore, the synthesis of polyesters from monomers containing diketone moieties has been successfully demonstrated. researchgate.netuva.nlnih.govscienceinfo.com These polyesters are typically formed through polycondensation reactions between a diol and a dicarboxylic acid, a reaction pathway that could be adapted for diketone-containing monomers. libretexts.org

One promising avenue for the polymerization of functionalized cyclopentanone derivatives is through ring-opening metathesis polymerization (ROMP). researchgate.netrsc.orgyoutube.comrsc.org20.210.105 This powerful technique utilizes catalysts, often based on ruthenium, to polymerize strained cyclic olefins. While the cyclopentanone ring itself is not typically opened via ROMP, the acetyl and oxobutyl side chains could be chemically modified to include a polymerizable olefinic group, thereby enabling its incorporation into a polymer backbone. The synthesis of functional polyolefins from ester-functionalized cyclopentenes via ROMP highlights the feasibility of incorporating functionalized five-membered rings into polymer chains. researchgate.netrsc.org Such polymers could possess unique architectures and properties due to the pendant functional groups.

The following table outlines potential polymerization strategies for Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- based on the reactivity of its functional groups.

Polymerization StrategyReactive GroupsPotential Polymer Type
PolycondensationTwo ketone groupsPolyketals (with diols)
PolycondensationTwo ketone groupsPolyimines (with diamines)
Ring-Opening Metathesis Polymerization (ROMP)Modified side chains with olefinic groupsFunctionalized polyolefins

It is important to note that the efficiency and outcome of these polymerization reactions would be highly dependent on the reaction conditions and the specific catalysts employed. Further research is necessary to explore these possibilities and to characterize the resulting polymeric materials.

Intermediate in Sustainable Chemical Manufacturing Processes (excluding specific industrial products)

The synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- itself can be approached through methods that align with the principles of green and sustainable chemistry. A key reaction in its formation is the Michael addition of an acetylcyclopentanone enolate to methyl vinyl ketone. Research into similar reactions has demonstrated the efficacy of using environmentally benign catalysts.

For instance, the synthesis of a closely related compound, 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, has been achieved with high efficiency using iron(III) chloride as a catalyst. researchgate.netresearchgate.netbeilstein-journals.orgmdpi.comnih.gov This method offers a valuable alternative to traditional base-catalyzed Michael additions, which can suffer from side reactions and the need for harsh conditions. The use of an iron-based catalyst is particularly advantageous from a sustainability perspective due to the abundance and low toxicity of iron. The reaction can often be performed under mild, solvent-free, or aqueous conditions, further enhancing its green credentials. rsc.orgnih.govrsc.org

The general reaction for the iron-catalyzed Michael addition is shown below: Cyclopentanone derivative + α,β-unsaturated ketone --(FeCl₃)--> Michael adduct

The application of such sustainable catalytic methods to the synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- would significantly reduce the environmental impact of its production. The principles of atom economy and the use of non-toxic, readily available catalysts are central to modern chemical manufacturing, and the synthesis of this compound can serve as a model for these practices.

The following table summarizes the advantages of using iron-catalyzed synthesis for compounds like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-.

FeatureDescriptionSustainability Benefit
CatalystIron(III) chlorideAbundant, low-toxicity, and inexpensive metal
Reaction ConditionsMild temperature, potentially solvent-freeReduced energy consumption and waste generation
Atom EconomyHigh efficiency and selectivityMinimizes byproducts and maximizes resource utilization

The development of sustainable pathways to produce versatile chemical intermediates like Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is a critical area of research, enabling the broader adoption of greener manufacturing processes across the chemical industry.

Contribution to the Design of Novel Catalysts and Ligands

The 1,5-dicarbonyl functionality of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are of great importance as ligands in coordination chemistry and catalysis. The reaction of 1,5-dicarbonyl compounds with ammonia (B1221849) or primary amines is a well-established method for the synthesis of pyridine (B92270) and its derivatives. youtube.comyoutube.comyoutube.comyoutube.com

The general scheme for this reaction involves the condensation of the dicarbonyl compound with an amine, followed by cyclization and aromatization to form the pyridine ring. The specific structure of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- would lead to the formation of highly substituted, fused pyridine systems. These complex heterocyclic structures can act as polydentate ligands, capable of coordinating to metal centers through multiple atoms. springernature.com

The properties of the resulting metal complexes, such as their catalytic activity and selectivity, can be finely tuned by modifying the substituents on the pyridine ring, which in turn are derived from the initial cyclopentanone precursor. acs.orgacs.org For example, the presence of the acetyl group and the fused cyclopentane (B165970) ring would impart specific steric and electronic properties to the ligand, influencing the coordination geometry and reactivity of the metal center.

The synthesis of such novel ligands is a key area of research in catalysis, as it enables the development of new catalysts for a wide range of chemical transformations. The versatility of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- as a starting material for ligand synthesis opens up possibilities for creating bespoke catalysts with tailored properties for specific applications.

The table below illustrates the potential of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- in ligand design.

PrecursorReaction TypeProductPotential Application
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-Condensation with aminesFused pyridine derivativesPolydentate ligands for catalysis
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-Reaction with hydrazinesFused pyridazine (B1198779) derivativesBidentate ligands for metal complexes
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-Reaction with hydroxylamine (B1172632)Fused oxazine (B8389632) derivativesN,O-chelating ligands

Future Research Directions and Emerging Avenues for Cyclopentanone, 2 Acetyl 2 3 Oxobutyl

Exploration of Unconventional Reactivity and Novel Transformations

While the classical reactivity of 1,3-dicarbonyl compounds is well-established, future research will likely focus on exploring the unconventional reactivity of Cyclopentanone (B42830), 2-acetyl-2-(3-oxobutyl)-. The presence of a sterically hindered quaternary carbon atom alpha to two carbonyl groups could lead to unique chemical behavior. For instance, selective functionalization at one of the carbonyl groups while the other remains protected or unreactive presents a significant challenge and an area for novel methodology development.

Research into tandem reactions, where multiple bond-forming events occur in a single pot, could unlock new synthetic pathways starting from or leading to this compound. For example, a tandem 1,6-addition/cyclopropanation/rearrangement sequence, which has been reported for similar systems, could potentially be adapted to create highly complex polycyclic structures from Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-. researchgate.net Furthermore, the reaction of 1,3-dicarbonyl compounds with nitriles or other electrophiles under specific conditions can sometimes lead to unexpected cyclization products, such as pyrroles, which represents another avenue for exploration. rsc.org

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, a key transformation is the Michael addition. Traditional methods often rely on stoichiometric bases and volatile organic solvents. Future research will focus on developing more sustainable alternatives. drpress.orgijsdr.org

One promising approach is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together, often in the absence of a solvent. bohrium.commdpi.com This technique has been successfully applied to Michael additions, offering high yields and reduced reaction times. bohrium.commdpi.com Another green strategy involves the use of "eco-bases," which are catalysts derived from plant matter, to promote the reaction. bohrium.commdpi.com These bio-sourced catalysts are renewable and can often be recycled and reused multiple times. bohrium.commdpi.com The use of water as a solvent for organic reactions is another key area of green chemistry. Three-component reactions in water have been developed for the synthesis of 1,4-diketones, a structural motif present in the target molecule. rsc.orgrsc.org

Green Chemistry ApproachApplication to SynthesisPotential Advantages
Mechanochemistry Solvent-free Michael addition of 2-acetylcyclopentanone (B155173) and methyl vinyl ketone.Reduced solvent waste, faster reactions. bohrium.commdpi.com
Eco-catalysts Use of plant-derived bases to catalyze the Michael addition.Renewable catalyst, potential for recyclability. bohrium.commdpi.com
Aqueous Synthesis Performing the synthesis in water instead of organic solvents.Reduced toxicity and environmental impact. rsc.orgrsc.org
Biocatalysis Utilizing enzymes for the conversion of cyclic ketones. rsc.orgnrel.govHigh selectivity, mild reaction conditions.

Advanced Computational Studies for Predicting Undiscovered Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. For Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, methods like Density Functional Theory (DFT) can be employed to model its three-dimensional structure, electron distribution, and reaction pathways. These calculations can help to rationalize its known reactivity and, more importantly, predict undiscovered transformations.

By calculating the energies of various transition states, computational models can identify the most likely reaction mechanisms and predict the stereochemical outcomes of reactions. youtube.com This is particularly valuable for a molecule with a complex stereocenter. For example, computational studies could be used to design chiral catalysts that favor the formation of one enantiomer over the other in asymmetric reactions. Furthermore, these models can be used to screen for potential new reactions by calculating the thermodynamic and kinetic feasibility of hypothetical transformations, thereby guiding experimental efforts towards the most promising avenues.

Potential in Specialized Microfluidic and Flow Chemistry Applications

Microfluidics and flow chemistry are emerging technologies that offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. elveflow.comdrugdiscoverytrends.comsyrris.comamt.uk For the synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-, flow chemistry could enable precise control over reaction conditions, leading to higher yields and purities. syrris.commt.com

The multi-step synthesis of this compound could be "telescoped" into a continuous flow process, where the product of one reaction is immediately used as the substrate for the next, without the need for intermediate purification steps. drugdiscoverytrends.com This approach can significantly reduce reaction times and waste generation. drugdiscoverytrends.com Microfluidic reactors, with their high surface-area-to-volume ratio, are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. nih.govresearchgate.netresearchgate.netrsc.org The ability to rapidly screen a wide range of reaction parameters in a flow system also makes it an ideal tool for optimizing the synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- and for exploring its subsequent transformations. drugdiscoverytrends.comsyrris.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.